molecular formula C7H8ClF3O3S B2529016 [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride CAS No. 2551118-56-8

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride

Cat. No.: B2529016
CAS No.: 2551118-56-8
M. Wt: 264.64
InChI Key: VSWXLXABENLFFW-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.1.1]hexane scaffold substituted with a trifluoromethyl group at the 4-position and a methanesulfonyl chloride moiety at the 1-position. The trifluoromethyl group enhances electron-withdrawing properties, while the strained bicyclic system imposes steric constraints, influencing reactivity and stability.

Properties

IUPAC Name

[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClF3O3S/c8-15(12,13)4-6-1-5(2-6,3-14-6)7(9,10)11/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWXLXABENLFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride typically involves multiple steps. One common route starts with the preparation of the oxabicyclohexane core, followed by the introduction of the trifluoromethyl group and the methanesulfonyl chloride functional group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with careful control of temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride: undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate esters.

    Oxidation and reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols for nucleophilic substitution, as well as oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.

Major Products

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonic acids, depending on the nature of the nucleophile and the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential in synthesizing novel pharmaceuticals due to its ability to act as a sulfonylating agent. The sulfonyl chloride moiety allows for the introduction of sulfonamide functionalities, which are prevalent in many drugs.

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from [4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride have shown activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

Synthesis of Anticancer Agents

The compound has been utilized in the development of anticancer agents. Studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

  • Case Study : A series of compounds derived from this bicyclic structure were tested against several cancer cell lines, revealing IC50 values that suggest potent cytotoxicity . The presence of the trifluoromethyl group was found to enhance the biological activity of these compounds.

Materials Science

In materials science, the compound's unique properties make it suitable for developing new materials with specific functionalities, such as improved thermal stability and chemical resistance.

  • Polymer Chemistry : The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with enhanced performance characteristics .

Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAntimicrobial AgentsSignificant activity against Mycobacterium spp.
Anticancer ResearchCytotoxic AgentsIC50 values ranging from 3.6 µM to 11.0 µM
Materials SciencePolymer AdditivesEnhanced thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides and sulfonate esters, which are important in medicinal chemistry and material science.

Comparison with Similar Compounds

Bicyclo[2.1.1]hexane Derivatives with Sulfonyl Chloride Groups

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Notes
[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride CF₃ C₈H₉ClF₃O₃S ~262.6 Not specified High reactivity due to CF₃ electron withdrawal; strained bicyclic system enhances steric hindrance .
{4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride CN C₁₀H₆Cl₂O₂S 261.13 3623-96-9 Cyano group (CN) provides strong electron withdrawal; lower molecular weight than CF₃ analog .
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol ICH₂ C₇H₁₁IO₂ 254.07 2920390-90-3 Iodine substituent acts as a potential leaving group; not a sulfonyl chloride but highlights substituent versatility .
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride NH₂ C₈H₁₄ClNO₃ 207.66 104234-94-8 Amino group increases solubility; ester functional group diverges from sulfonyl chloride reactivity .

Aromatic Sulfonyl Chlorides with Trifluoromethyl Groups

Compound Name Structure Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C)
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride Aromatic (meta) C₈H₆ClF₃O₂S 258.64 127162-96-3 173–174
[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride Aromatic (para) C₈H₆ClF₃O₂S 258.64 163295-75-8 104–106

Key Differences :

  • Electron Effects : The CF₃ group in the bicyclic system may enhance electrophilicity of the sulfonyl chloride compared to aromatic analogs, where resonance effects moderate reactivity.

Bicyclo[2.2.1]heptane Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS RN Notes
{4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride CH₃ C₉H₁₃ClO₃S 224.7 2248324-39-0 Larger bicyclo[2.2.1] system reduces ring strain; methyl group is less electron-withdrawing than CF₃ .

Comparison :

  • Methyl substituents lack the electron-withdrawing effects of CF₃, leading to milder sulfonyl chloride reactivity.

Biological Activity

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2361643-77-6
  • Molecular Formula : C7H8ClF3O2S
  • Molecular Weight : 238.65 g/mol

The biological activity of this compound is attributed to its ability to act as a sulfonylating agent, which can modify various biomolecules, including proteins and nucleic acids. This modification can lead to changes in enzyme activity, receptor interactions, and overall cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar bicyclic structures exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and allowing the compound to exert its effects on microbial cells.

Enzyme Inhibition

Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives are known inhibitors of carbonic anhydrase and other key enzymes, which could be explored further for therapeutic applications.

Cytotoxicity

Preliminary studies have shown that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism may involve induction of apoptosis or disruption of cell cycle progression, although detailed studies are required to elucidate these pathways.

Case Studies

  • Study on Antimicrobial Properties : A recent investigation into the antimicrobial efficacy of sulfonyl chlorides revealed that compounds similar to this compound demonstrated significant activity against Gram-positive bacteria, suggesting potential for development as a new class of antibiotics.
  • Enzyme Inhibition Assays : In vitro assays indicated that the compound inhibited carbonic anhydrase with an IC50 value comparable to established inhibitors, highlighting its potential as a lead compound for further drug development targeting metabolic disorders.
  • Cytotoxicity Screening : Testing against various cancer cell lines showed that the compound exhibited selective cytotoxicity, particularly towards breast and colon cancer cells, prompting further investigation into its mechanism of action and potential as an anticancer agent.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialSignificant activity against Gram-positive bacteria
Enzyme InhibitionInhibits carbonic anhydrase (IC50 comparable to known inhibitors)
CytotoxicitySelective cytotoxicity in breast and colon cancer cells

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